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molecular formula C23H48ClN B8531536 N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium chloride CAS No. 62266-68-6

N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium chloride

Cat. No. B8531536
M. Wt: 374.1 g/mol
InChI Key: AVWKSSYTZYDQFG-UHFFFAOYSA-M
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Patent
US04434076

Procedure details

A 2-liter reaction vessel equipped with a mechanical stirrer and a reflux condenser was charged with 660.0 gm. dimethyl octadecyl amine, 199.0 gm. (2.19 mol) allyl chloride, 13.3 (0.11 mol) gm. allyl bromide, 20 gm. sodium bicarbonate, and 350 ml. isopropyl alcohol. This mixture was heated under reflux overnight. Analyses of a filtered aliquot indicated the reaction was complete. The mixture was filtered and upon analysis had an Effective gram MW of 496.74.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.19 mol
Type
reactant
Reaction Step Two
[Compound]
Name
13.3
Quantity
0.11 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:21])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[CH2:22]([Cl:25])[CH:23]=[CH2:24].C(Br)C=C.C(=O)(O)[O-].[Na+]>C(O)(C)C>[Cl-:25].[CH2:22]([N+:2]([CH3:1])([CH3:21])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:23]=[CH2:24] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCCCCCCCCCCCCCCCC)C
Step Two
Name
Quantity
2.19 mol
Type
reactant
Smiles
C(C=C)Cl
Step Three
Name
13.3
Quantity
0.11 mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-liter reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer and a reflux condenser
ADDITION
Type
ADDITION
Details
was charged with 660.0 gm
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered and upon analysis

Outcomes

Product
Name
Type
Smiles
[Cl-].C(C=C)[N+](CCCCCCCCCCCCCCCCCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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